(-)-beta-Selinene

Stereochemistry Chiral analysis Enantiomer identification

(-)-beta-Selinene (CAS 17066-67-0) is the (4aS,7S,8aR)-stereoisomer of β-selinene, a naturally occurring bicyclic sesquiterpene hydrocarbon belonging to the eudesmane (selinane) structural class with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol. This compound is a volatile oil component isolated from numerous plant sources including celery seeds, Cyperus rotundus, Callicarpa macrophylla, and various Litsea species.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 17066-67-0
Cat. No. B101565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-beta-Selinene
CAS17066-67-0
Synonymseta-selinene
beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer
beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer
beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(CCCC(=C)C2C1)C
InChIInChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m1/s1
InChIKeyYOVSPTNQHMDJAG-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-beta-Selinene CAS 17066-67-0: Procurement and Selection Guide for the Eudesmane-Type Sesquiterpene


(-)-beta-Selinene (CAS 17066-67-0) is the (4aS,7S,8aR)-stereoisomer of β-selinene, a naturally occurring bicyclic sesquiterpene hydrocarbon belonging to the eudesmane (selinane) structural class with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol [1]. This compound is a volatile oil component isolated from numerous plant sources including celery seeds, Cyperus rotundus, Callicarpa macrophylla, and various Litsea species [2]. Unlike generic β-selinene references that may not specify stereochemistry, the (-)-enantiomer designation is critical for research applications involving stereospecific biosynthesis pathways, chiral recognition, or enantioselective biological interactions [3].

Why (-)-beta-Selinene Cannot Be Substituted by Generic alpha-Selinene or Undefined beta-Selinene Mixtures


Substituting (-)-beta-selinene with undefined β-selinene, racemic mixtures, or the more common α-selinene isomer introduces significant experimental variability due to regioisomeric differences in double-bond positioning and stereochemical configuration. The selinene isomers (α, β, γ, δ) share the same molecular formula C₁₅H₂₄ but differ fundamentally in their eudesmane skeleton double-bond positions, which dictates their biosynthetic origin, chemical reactivity, and biological recognition [1]. Critically, (-)-beta-selinene possesses the (4aS,7S,8aR) configuration, making it the enantiomer of (+)-beta-selinene; this stereospecificity determines its function as a substrate for specific plant terpene synthases and its oxidation pathway to antifungal β-costic acid—a transformation not accessible to α-selinene or the (+)-enantiomer [2]. In analytical contexts, β-selinene and α-selinene are distinguishable by GC retention indices, but co-elution with other sesquiterpenes in complex essential oil matrices necessitates authentic standards for unambiguous identification [3].

Quantitative Differentiation Evidence for (-)-beta-Selinene: Comparator-Based Data for Informed Procurement


Stereochemical Purity: (-)-Enantiomer vs. (+)-Enantiomer as Distinct Chemical Entities

(-)-beta-Selinene is defined as the (4aS,7S,8aR)-stereoisomer of β-selinene and is the enantiomer of (+)-beta-selinene. These two enantiomers are distinct chemical entities with different ChEBI identifiers, InChIKeys, and reported natural occurrence patterns [1]. (-)-beta-Selinene has been specifically identified in Cyperus rotundus, Cymbopogon martinii, and Valeriana officinalis, whereas (+)-beta-selinene is the form more commonly associated with celery seed oil references [2].

Stereochemistry Chiral analysis Enantiomer identification

Relative Abundance in Natural Sources: beta-Selinene vs. alpha-Selinene in Callicarpa macrophylla

In Callicarpa macrophylla, β-selinene is the dominant selinene isomer by a substantial margin. GC-FID and GC/MS analysis of fruit oil revealed β-selinene at 41.6% compared to α-selinene at 6%, representing a β/α ratio of approximately 6.9:1. In leaf oils from two harvests, β-selinene constituted 29% and 20%, while α-selinene was present at only 1.7% in both cases—yielding β/α ratios of 17:1 and 12:1, respectively [1].

Phytochemistry Essential oil composition Natural product isolation

Biosynthetic Pathway Specificity: (-)-beta-Selinene as Precursor to beta-Costic Acid

(-)-beta-Selinene serves as the direct biosynthetic precursor to β-costic acid, a non-volatile antifungal sesquiterpenoid in maize (Zea mays). This conversion is catalyzed by oxidation pathways downstream of the terpene synthase ZmTps21, which specifically produces (-)-beta-selinene upon fungal elicitation. The pathway is inducible and provides measurable resistance against Fusarium verticillioides and Fusarium graminearum. Accumulated β-costic acid concentrations in challenged roots exceed in vitro growth-inhibitory thresholds for multiple fungal pathogens . This specific metabolic fate is not shared by α-selinene or other selinene isomers.

Plant defense Terpene synthase Fungal resistance

Analytical Reference Standard: Purity Specification of 90% GC vs. Unspecified Purity Grades

Commercially available (-)-beta-selinene is supplied as a colorless oil with purity verified at 90% by GC, with identity confirmation by proton NMR spectroscopy and mass spectrometry . Specific rotation is established at +33.0 (c=1.0, hexanes) . This level of analytical characterization provides a defined benchmark for essential oil component identification and quantification, contrasting with generic or untested β-selinene samples where purity and stereochemical integrity may be unverified.

GC-MS Analytical chemistry Reference standards

Species-Specific Occurrence: beta-Selinene as Major Component in Litsea glauca and Litsea linii

β-Selinene is identified as the predominant sesquiterpene in multiple Litsea species essential oils. In Litsea glauca leaf oil, β-selinene constitutes 30.8% of the total oil composition, exceeding the next most abundant component (β-calacorene, 11.3%) by a factor of 2.7× [1]. In Litsea linii leaf oil, β-selinene (15.7%) and α-selinene (15.5%) occur at nearly equivalent levels, whereas in the corresponding twig oil, β-selinene (11.4%) is present without detectable α-selinene among the major constituents [2]. This species- and tissue-specific distribution pattern supports chemotaxonomic differentiation of Litsea species.

Chemotaxonomy Essential oil profiling Litsea genus

High-Value Application Scenarios for (-)-beta-Selinene Procurement Based on Quantitative Evidence


Chiral Chromatography and Stereospecific Biosynthesis Research

(-)-beta-Selinene is the required authentic standard for studies requiring the specific (4aS,7S,8aR) stereoisomer. This includes investigations of enantioselective terpene synthase activity, chiral GC column calibration for sesquiterpene analysis, and studies of stereospecific plant-insect or plant-pathogen signaling where the (-)-enantiomer may exhibit distinct biological recognition from its (+)-counterpart [1].

Plant-Pathogen Interaction and Antifungal Pathway Elucidation

(-)-beta-Selinene is the direct biosynthetic precursor to β-costic acid, a non-volatile antifungal agent in maize defense against Fusarium pathogens [1]. Researchers studying induced plant defense mechanisms, terpene synthase gene function (ZmTps21), or screening for antifungal sesquiterpenoid derivatives require authentic (-)-beta-selinene as a pathway substrate standard.

Essential Oil Authentication and GC-MS Reference Standard

(-)-beta-Selinene with 90% GC purity, verified ¹H NMR identity, and established specific rotation (+33.0°) serves as a reliable reference standard for authenticating essential oils from Celastrus paniculatus, Callicarpa macrophylla, Cyperus rotundus, and Litsea species where β-selinene is a major or characteristic component [1]. It enables accurate Kovats Index verification and mass spectral library matching in quality control and adulteration detection workflows [2].

Chemotaxonomic and Phytochemical Profiling of Lamiaceae and Apiaceae Species

β-Selinene's quantitative dominance in specific plant tissues—such as 41.6% in Callicarpa macrophylla fruit oil [1] and 30.8% in Litsea glauca leaf oil [2]—makes it a valuable biomarker for chemotaxonomic classification and geographic origin authentication. Researchers conducting comparative phytochemical surveys or developing species-specific essential oil quality specifications benefit from an authenticated (-)-beta-selinene standard for quantitative calibration.

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